1-[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Description
1-[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H18F3N5O4 and its molecular weight is 401.346. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research indicates that compounds related to imidazopyridines and imidazopyridazine derivatives, which share structural similarities with the compound , have shown significant antitumor activity in mice. These compounds act as mitotic inhibitors, causing the accumulation of cells at mitosis, a critical phase of cell division. Such findings suggest their potential as anticancer agents, with developed synthesis routes allowing for the exploration of congeners to enhance activity (C. Temple, J. Rose, R. Comber, G. Rener, 1987).
Amnesia-Reversal Activity
A series of cyclic imides, structurally related to the target compound, were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. This research highlights the impact of ring size, heteroatom presence, and alkyl substituents on biological activity, demonstrating the compound's role in cognitive enhancement applications (D. Butler, J. D. Leonard, B. Caprathe, Y. L'Italien, M. R. Pavia, F. M. Hershenson, P. H. Poschel, J. Marriott, 1987).
Antibacterial Properties
Piperazinyl oxazolidinone derivatives, which include elements of the compound's structure, have been identified as a novel class of synthetic antibacterial agents. These agents are active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. This research underscores the compound's potential in developing new antibacterial therapies (J. Tucker, D. A. Allwine, K. C. Grega, M. R. Barbachyn, J. Klock, J. Adamski, S. J. Brickner, D. Hutchinson, C. W. Ford, G. Zurenko, R. Conradi, P. S. Burton, R. Jensen, 1998).
Insecticidal Activity
Dihydropiperazine neonicotinoid compounds, related to the chemical structure of interest, have been synthesized and shown to possess insecticidal activity. This study provides insight into the synthesis approaches and the potential for these compounds to act as bioisosteric replacements for existing neonicotinoid compounds, offering a pathway for the development of new insecticides (J. Samaritoni, D. Demeter, J. Gifford, G. B. Watson, M. Kempe, T. Bruce, 2003).
Properties
IUPAC Name |
1-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O4/c1-21-12(25)3-2-11(20-21)14(27)22-6-4-10(5-7-22)23-8-13(26)24(15(23)28)9-16(17,18)19/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYYMNUXFWNGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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